4-bromo-N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN4O2S/c1-2-23-10-12-24(13-11-23)19(16-4-3-9-21-14-16)15-22-27(25,26)18-7-5-17(20)6-8-18/h3-9,14,19,22H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHATTDVSLJAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom, a piperazine moiety, and a benzenesulfonamide group, which contribute to its unique chemical reactivity and biological profile. Its molecular formula is , with a molecular weight of 392.32 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, preventing substrate interaction. For instance, it has been shown to inhibit fibroblast growth factor receptor (FGFR) activity, which is crucial in cancer cell proliferation .
- Receptor Modulation : It can also modulate receptor activity, influencing various signaling pathways associated with cell growth and survival.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer properties. Its inhibition of FGFR has been linked to reduced proliferation of cancer cells in vitro. For example:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| A549 (Lung) | 5.0 | Inhibition of growth | |
| MCF7 (Breast) | 3.5 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains, although further research is needed to quantify this effect.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Cancer Cell Lines : A study evaluated the efficacy of the compound against multiple cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The mechanism was linked to apoptosis induction via caspase activation .
- In Vivo Studies : In animal models, the administration of this compound resulted in tumor size reduction, supporting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives are widely explored in drug discovery due to their versatility in binding biological targets. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Structural Complexity: The target compound shares a 4-ethylpiperazine group with , which may improve water solubility and receptor interactions.
Halogenation: Bromine in the target compound and increases molecular weight and lipophilicity compared to non-halogenated analogs like . However, the nitro group in introduces additional reactivity.
Biological Implications : Piperazine derivatives (target and ) are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The pyridin-3-yl group in the target compound may facilitate hydrogen bonding or metal coordination in enzyme active sites.
Challenges and Opportunities :
- The absence of reported melting points or biological data for the target compound limits direct pharmacological comparisons.
- Structural modifications (e.g., introducing fluorine as in ) could enhance binding affinity or metabolic stability.
- Further studies on crystallography (using tools like SHELX ) or pharmacokinetics are needed to validate its drug-likeness.
Q & A
Q. Q: What methodologies are recommended to optimize the synthesis yield and purity of this compound?
A:
- Stepwise Synthesis : Begin with nucleophilic substitution to attach the pyridine and ethylpiperazine moieties to the benzenesulfonamide core. Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .
- Condition Optimization : Adjust temperature (typically 60–80°C) and pH (neutral to slightly basic) to minimize side reactions. Catalysts like triethylamine (Et₃N) can improve coupling reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) for high purity (>95%) .
Basic Research: Structural Characterization
Q. Q: Which analytical techniques are critical for confirming the compound’s structural integrity?
A:
- X-Ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., triclinic system with space group P1, as seen in related sulfonamides) .
- Spectroscopy : Use ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR for sulfonamide S=O stretches (~1350 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z ~535 [M+H]⁺ for brominated analogs) .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q. Q: How can substituent variations on the benzenesulfonamide core influence biological activity?
A:
- Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets, as observed in analogs with improved IC₅₀ values in kinase inhibition assays .
- Piperazine Modifications : Ethyl vs. benzyl substituents on piperazine alter solubility and selectivity. Ethyl groups reduce steric hindrance, enhancing membrane permeability .
- Pyridine Positioning : 3-Pyridyl vs. 4-pyridyl substitution affects hydrogen bonding with target proteins. Computational docking (e.g., AutoDock Vina) can predict binding modes .
Advanced Research: Computational Modeling
Q. Q: How to design computational workflows to predict binding affinities for this compound?
A:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100+ ns. Analyze RMSD and binding free energy (MM-PBSA) .
- Docking Protocols : Prepare the protein (e.g., PDB ID: 3ERT for kinases) with AutoDockTools. Set grid boxes around active sites and validate with co-crystallized ligands .
- ADMET Prediction : Tools like SwissADME predict logP (~2.5) and bioavailability. Bromine may increase metabolic stability compared to fluorine analogs .
Advanced Research: Data Contradiction Analysis
Q. Q: How to resolve discrepancies in reported biological activity across studies?
A:
- Assay Variability : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values may differ between HEK293 vs. HeLa cells due to receptor expression levels .
- Stereochemical Purity : Chiral impurities (<5%) can skew results. Validate enantiomeric excess via chiral HPLC or circular dichroism .
- Solubility Effects : Use DLS to assess aggregation in buffer. Poor solubility (logS < -4) may reduce apparent activity in cell-based assays .
Advanced Research: Crystallographic Data Interpretation
Q. Q: How to interpret crystallographic data for this compound’s derivatives?
A:
- Unit Cell Parameters : For triclinic systems, compare a, b, c (Å) and angles (α, β, γ). Example: a = 13.608 Å, α = 74.44° for a bromopyrimidine sulfonamide .
- Packing Analysis : Identify π-π stacking (3.5–4.0 Å) or hydrogen bonds (N–H···O, ~2.8 Å) using Mercury software .
- Thermal Motion : High B-factors (>30 Ų) in flexible regions (e.g., ethylpiperazine) suggest conformational mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
